molecular formula C16H17N5OS2 B12014239 5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624725-14-0

5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12014239
CAS No.: 624725-14-0
M. Wt: 359.5 g/mol
InChI Key: PGTNLFRIKWCGAO-LICLKQGHSA-N
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Description

5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

624725-14-0

Molecular Formula

C16H17N5OS2

Molecular Weight

359.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H17N5OS2/c1-3-22-13-7-5-12(6-8-13)15-18-19-16(23)21(15)20-17-10-14-9-4-11(2)24-14/h4-10,20H,3H2,1-2H3,(H,19,23)/b17-10+

InChI Key

PGTNLFRIKWCGAO-LICLKQGHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(S3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 5-methylthiophene-2-carbaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Cyclization to form the triazole ring: The hydrazone intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the triazole ring.

    Thiol group introduction: Finally, the thiol group is introduced by reacting the triazole intermediate with a thiolating agent such as thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the ethoxy group in 5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, which can influence its biological activity and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is explored for its potential as an antimicrobial, antifungal, and anticancer agent. This article presents a detailed overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

  • Molecular Formula : C16H17N5OS2
  • Molecular Weight : 359.5 g/mol
  • CAS Number : 624725-14-0
  • IUPAC Name : 3-(4-ethoxyphenyl)-4-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to the active sites of various enzymes, inhibiting their activity. This inhibition plays a crucial role in the compound's antimicrobial and anticancer properties.
  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, modulating protein function and potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated the effectiveness of similar compounds against various bacterial strains and fungi. The compound's structure suggests potential activity against:

  • Bacteria : Effective against Staphylococcus aureus and Staphylococcus epidermidis.
  • Fungi : Exhibits moderate activity against Candida albicans.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. Notably:

  • Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

In vitro studies indicated that derivatives of triazole compounds showed enhanced cytotoxicity against melanoma cells compared to other cancer types. For example:

CompoundCell LineIC50 Value (μM)
Triazole Derivative AIGR396.2
Triazole Derivative BMDA-MB-23143.4
Triazole Derivative CPanc-127.3

These findings suggest that modifications at the C5 position of the triazole ring can significantly influence anticancer activity.

Case Studies

  • Study on Hydrazone Derivatives :
    A study focused on synthesizing hydrazone derivatives from triazole compounds revealed that certain derivatives exhibited potent anticancer properties in 3D cell cultures. The study highlighted the selectivity of these compounds towards cancer cells, suggesting further exploration as potential antimetastatic candidates .
  • Antimicrobial Evaluation :
    Another investigation synthesized vanillic acid derivatives combined with triazole rings and evaluated their antimicrobial efficacy. The results indicated moderate antibacterial effectiveness against Gram-positive bacteria and notable antifungal activity .

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